- Synthesis of synephrine derivativesHuaxue Tongbao, 2015, 78(6), 569-571,
Cas no 96948-64-0 (t-Butylnorsynephrine)

t-Butylnorsynephrine Chemical and Physical Properties
Names and Identifiers
-
- t-Butylnorsynephrine
- 4-{1-Hydroxy-2-[(2-methyl-2-propanyl)amino]ethyl}phenol
- (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanol
- 2-tert-Butylamino-1-(4-hydroxyphenyl)ethanol
- Benzenemethanol, α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (±)- (ZCI)
- α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol (ACI)
- Buctopamine
- KWD 2066
- Salbutamol Sulphate Imp. B (EP); Salbutamol Imp. B (EP); (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanol; Salbutamol Impurity B; Salbutamol Sulfate Impurity B; Salbutamol Impurity B
- tert-Butylnorsynephrine
- SCHEMBL6464765
- UNII-4RM5R3DQXG
- BDBM50421733
- DTXSID90914243
- N-t-butyl-2-(4-hydroxyphenyl)-2-hydroxyethyl-amine
- 7376-67-2
- 4-(2-(tert-Butylamino)-1-hydroxyethyl)phenol
- Kwd-2066
- BRN 3260793
- Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-
- Salbutamol Impurity B
- alpha-(tert-Butylaminomethyl)-p-hydroxybenzyl alcohol
- Q27260403
- BENZENEMETHANOL, .ALPHA.-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, (+/-)-
- SALBUTAMOL IMPURITY B [EP IMPURITY]
- STL454224
- 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol
- 96948-64-0
- CHEMBL1159887
- BENZYL ALCOHOL, alpha-((tert-BUTYLAMINO)METHYL)-p-HYDROXY-
- SALBUTAMOL SULFATE IMPURITY B [EP IMPURITY]
- 4RM5R3DQXG
- Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, (+-)-
- 3-13-00-02243 (Beilstein Handbook Reference)
- (1RS)-2-((1,1-DIMETHYLETHYL)AMINO)-1-(4-HYDROXYPHENYL)ETHANOL
- BENZENEMETHANOL, .ALPHA.-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-
- Salbutamol EP Impurity B
- .ALPHA.-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXYBENZENEMETHANOL
-
- Inchi: 1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3
- InChI Key: JOGFUYPGDLRKHD-UHFFFAOYSA-N
- SMILES: OC1C=CC(C(CNC(C)(C)C)O)=CC=1
Computed Properties
- Exact Mass: 209.141578849g/mol
- Monoisotopic Mass: 209.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 52.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 167-170°C
- Boiling Point: 361.8±27.0 °C at 760 mmHg
- Flash Point: 131.6±14.3 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
t-Butylnorsynephrine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, Refrigerator, under inert atmosphere
t-Butylnorsynephrine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP852 |
t-Butylnorsynephrine |
96948-64-0 | British Pharmacopoeia (BP) Reference Standard | ¥2416.73 | 2022-02-22 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012564-20MG |
96948-64-0 | 20MG |
¥10902.39 | 2023-04-13 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1959-50MG |
t-Butylnorsynephrine |
96948-64-0 | 50mg |
¥6404.13 | 2023-10-14 | ||
A2B Chem LLC | AX44460-10mg |
4-(2-(tert-Butylamino)-1-hydroxyethyl)phenol |
96948-64-0 | 10mg |
$359.00 | 2024-07-18 | ||
TRC | B690810-10mg |
t-Butylnorsynephrine |
96948-64-0 | 10mg |
$ 249.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012564-20MG |
96948-64-0 | 20MG |
¥15211.09 | 2023-01-06 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -10mg |
t-Butylnorsynephrine |
96948-64-0 | 10mg |
¥1897.11 | 2023-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000030 |
96948-64-0 | ¥1556.7 | 2023-01-13 | ||||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1959-50MG |
96948-64-0 | 50MG |
¥9176.94 | 2023-01-14 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP852-10mg |
t-Butylnorsynephrine |
96948-64-0 | 10mg |
¥1958.23 | 2025-01-16 |
t-Butylnorsynephrine Production Method
Synthetic Routes 1
Synthetic Routes 2
- Synthesis of two impurities of salbutamolZhongguo Yaowu Huaxue Zazhi, 2011, 21(4), 295-297,
Synthetic Routes 3
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 120 psi, rt
- Identification of Buctopamine and Mebuctopamine, a β2 Receptor Agonist and Its Metabolite, in Swine Hair and Feed AdditivesJournal of Agricultural and Food Chemistry, 2017, 65(19), 3965-3974,
Synthetic Routes 4
- Synthesis of 1-[(2,2-dimethyltetrahydropyran-4-yl)amino]-2-(4-hydroxy-3-substituted phenyl)-2-ethanolsArmyanskii Khimicheskii Zhurnal, 1987, 40(3), 172-6,
t-Butylnorsynephrine Raw materials
- 2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanone
- Benzenemethanol, α-[[(1,1-dimethylethyl)(phenylmethyl)amino]methyl]-4-hydroxy-
- 2-(tert-Butylamino)-1-(4-benzyloxyphenyl)ethanone
t-Butylnorsynephrine Preparation Products
t-Butylnorsynephrine Related Literature
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on t-Butylnorsynephrine
T-Butylnorsynephrine: A Comprehensive Overview
T-Butylnorsynephrine, also known by its CAS number 96948-64-0, is a compound that has garnered significant attention in the fields of pharmacology and biochemistry. This compound is a derivative of synephrine, a naturally occurring alkaloid found in certain citrus fruits, and has been extensively studied for its potential applications in various therapeutic areas. In recent years, advancements in synthetic chemistry and pharmacological research have shed new light on the properties and mechanisms of t-butyl-norsynephrine, making it a topic of interest for both academic and industrial researchers.
The structural modification of synephrine to form t-butyl-norsynephrine involves the introduction of a tert-butyl group, which significantly alters the compound's physicochemical properties. This modification enhances its lipophilicity, improving its ability to cross cellular membranes and interact with target receptors. Recent studies have demonstrated that t-butyl-norsynephrine exhibits potent β3-adrenergic receptor agonist activity, making it a promising candidate for the treatment of conditions such as obesity and metabolic disorders. The β3-adrenergic receptor is known to play a crucial role in lipid metabolism, and agonists targeting this receptor have shown potential in promoting fat oxidation and improving insulin sensitivity.
One of the most notable advancements in the research of t-butyl-norsynephrine is its application in anti-obesity therapies. Unlike traditional weight-loss medications that primarily target the central nervous system, t-butyl-norsynephrine works peripherally, minimizing the risk of adverse effects such as hypertension and cardiovascular complications. Preclinical studies have shown that administration of t-butyl-norsynephrine leads to significant reductions in body weight and fat mass in obese animal models. These findings have been corroborated by recent clinical trials, which suggest that t-butyl-norsynephrine could be a safer and more effective alternative to existing anti-obesity drugs.
In addition to its metabolic benefits, t-butyl-norsynephrine has also been investigated for its potential role in enhancing athletic performance. Due to its ability to stimulate fat breakdown and increase energy expenditure, this compound has been explored as a performance-enhancing supplement among athletes. However, regulatory agencies have raised concerns about its safety and efficacy, particularly when used in high doses or over extended periods. Ongoing research is focused on optimizing dosing regimens and identifying biomarkers that can predict individual responses to t-butyl-norsynephrine, ensuring its safe use in both therapeutic and performance-enhancing contexts.
The synthesis of t-butyl-norsynephrine involves a multi-step process that combines organic synthesis techniques with advanced purification methods. Researchers have developed novel synthetic pathways that improve the yield and purity of the compound, making it more accessible for large-scale production. These advancements have also facilitated the exploration of structural analogs, which may possess enhanced pharmacokinetic properties or improved bioavailability. For instance, recent studies have reported on the synthesis of derivatives with extended half-lives or reduced clearance rates, potentially enabling once-daily dosing regimens.
From an analytical standpoint, the characterization of t-butyl-norsynephrine has benefited from cutting-edge analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods allow for precise quantification of the compound in biological matrices, enabling researchers to study its pharmacokinetics and tissue distribution patterns with greater accuracy. Recent findings indicate that t-butyl-norsynephrine exhibits favorable pharmacokinetic profiles, with rapid absorption and systemic distribution following oral administration.
Despite its promising potential, there remain several challenges associated with the development of t-butyl-norsynephrine as a therapeutic agent. One key issue is its limited solubility in aqueous solutions, which can hinder its formulation into stable pharmaceutical products. To address this challenge, researchers have explored various strategies such as nanoparticle encapsulation and prodrug design to enhance solubility without compromising bioactivity. Additionally, there is a need for long-term safety studies to assess the potential for off-target effects or cumulative toxicity following chronic administration.
In conclusion, t-butyl-norsynephrine (CAS No: 96948-64-0) represents a compelling area of research with diverse applications across pharmacology and sports nutrition. Its unique pharmacological profile as a β3-adrenergic receptor agonist positions it as a valuable tool for addressing metabolic disorders and enhancing physical performance. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that t-butyl-norsynephrine will play an increasingly important role in drug development pipelines worldwide.
96948-64-0 (t-Butylnorsynephrine) Related Products
- 23031-25-6(Terbutaline)
- 34391-04-3((R)-Salbutamol)
- 18559-94-9(rac Albuterol)
- 78628-80-5(Terbinafine hydrochloride)
- 7376-66-1(Deterenol)
- 18866-78-9(1,2-Benzenediol,4-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-)
- 1189658-09-0(Terbutaline-d9)
- 1173021-73-2(rac Albuterol-d9)
- 586-06-1(5-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,3-diol)
- 18910-68-4(3-Dehydroxy Salbutamol)




